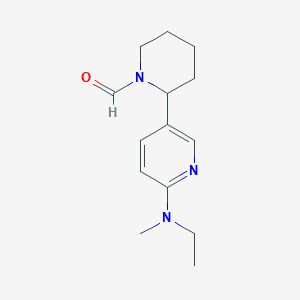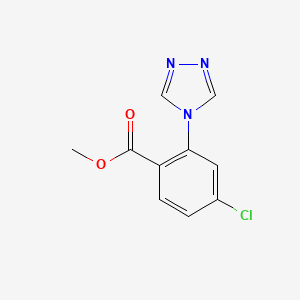![molecular formula C11H16N6 B11808312 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11808312.png)
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine typically involves the condensation of 3-amino-1-piperidine with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. One common method includes the use of ethyl acetoacetate and 3H-1,2,4-triazol-5-amine in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This reaction proceeds efficiently under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Explored for its anticancer properties, particularly in the inhibition of the ERK signaling pathway. It has shown promise in the treatment of gastric cancer cells by inducing apoptosis and cell cycle arrest.
Industry: Utilized in the development of new materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves its interaction with molecular targets such as kinases and phosphodiesterases. By binding to these enzymes, the compound can inhibit their activity, leading to downstream effects such as the suppression of the ERK signaling pathway . This inhibition results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately leading to cell apoptosis and G2/M phase arrest.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: A closely related compound with similar structural features but different functional groups.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another similar compound with hydroxyl substitution at the 7-position.
Uniqueness
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets.
Propiedades
Fórmula molecular |
C11H16N6 |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine |
InChI |
InChI=1S/C11H16N6/c1-8-5-10(16-4-2-3-9(12)6-16)17-11(15-8)13-7-14-17/h5,7,9H,2-4,6,12H2,1H3 |
Clave InChI |
FWNZOOCSMFMLQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


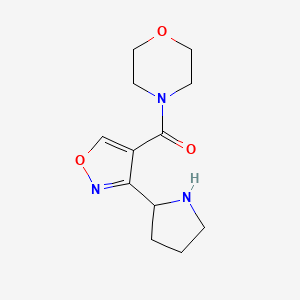



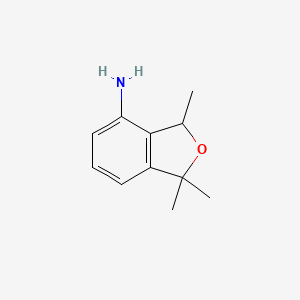
![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)
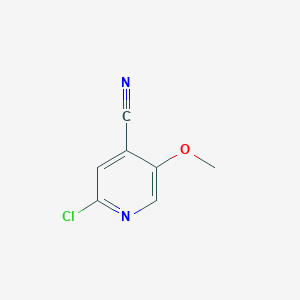
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)


![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
